molecular formula C19H15ClN4O B2969438 5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-70-7

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2969438
CAS No.: 895014-70-7
M. Wt: 350.81
InChI Key: SCKAQCJKVCMZEL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyrimidinone moiety. Key structural features include:

  • Position 5: A (2-chlorophenyl)methyl group, introducing steric bulk and halogen-mediated electronic effects.
  • Position 1: A 2-methylphenyl substituent, contributing hydrophobic interactions and steric hindrance.
    The ortho-chloro substitution on the benzyl group may enhance binding specificity in biological targets compared to para-substituted analogs .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-6-2-5-9-17(13)24-18-15(10-22-24)19(25)23(12-21-18)11-14-7-3-4-8-16(14)20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKAQCJKVCMZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with 2-chlorobenzaldehyde and 2-methylbenzaldehyde under reflux conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDKs.

    Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of CDK2/cyclin A2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Core Modifications
  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Core: Pyrrolo[2,3-d]pyrimidine instead of pyrazolo[3,4-d]pyrimidinone. Substituents: Chlorophenyl at position 5 and methylphenyl at position 5. Crystallographic data reveals a pseudo-inversion center, suggesting conformational flexibility .
Substituent Variations
  • 1-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Substituents: 4-Chlorophenyl (para) at position 5 and aminoethyl at position 1.
  • 6-Chloro-1-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Substituents: Chlorine at position 6 and allyl group at position 1.

Physicochemical Properties

Property Target Compound 5-(4-Chlorophenyl)-7-(4-methylphenyl)-pyrrolo[2,3-d]pyrimidine 1-(2-Aminoethyl)-5-(4-chlorophenyl) analog
Molecular Weight ~380 g/mol (estimated) 388.89 g/mol ~370 g/mol (estimated)
Substituent Effects Ortho-Cl enhances steric hindrance Para-Cl improves solubility Aminoethyl increases polarity
Crystallinity Not reported Pseudo-inversion center observed Likely amorphous (no data)

Pharmacological Considerations

  • Target Compound : The ortho-chlorophenyl and 2-methylphenyl groups may enhance binding to kinases or GPCRs due to combined hydrophobic and halogen-bonding interactions.
  • Methoxyquinoline Derivatives (): Exhibit distinct NMR shifts (e.g., δ 8.89–8.92 for methoxyquinoline protons), suggesting strong electron-withdrawing effects that could influence receptor binding .
  • Amino-Substituted Analogs (): The amino group at position 4 (e.g., 4-amino-1-(2-chlorophenyl)-5-methyl derivative) may enable hydrogen bonding, a feature absent in the target compound .

Biological Activity

5-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structural features, including the presence of 2-chlorophenyl and 2-methylphenyl substituents, contribute to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 2-chlorophenyl and 2-methylphenyl groups
Molecular Formula C15H14ClN3O
Molecular Weight 273.74 g/mol

These characteristics enhance its binding affinity to specific biological targets, which is critical for its pharmacological effects.

This compound exhibits its biological activity primarily through interaction with various kinases. These interactions disrupt signaling pathways involved in cell proliferation and survival, leading to potential applications in cancer therapy and anti-inflammatory treatments.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that play a role in cancer cell signaling.
  • Induction of Apoptosis : By disrupting critical signaling pathways, it can induce programmed cell death in cancer cells.
  • Anti-inflammatory Effects : The compound also demonstrates properties that may reduce inflammation.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below are summarized findings from key research:

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of the compound against different cancer cell lines:

Cell Line IC50 (µM) Notes
MCF73.79Effective against breast cancer cells
SF-26812.50Shows potential against glioma cells
NCI-H46042.30Active against lung cancer cells

These results indicate that the compound has significant cytotoxicity across multiple cancer types.

Case Studies

  • MCF7 Breast Cancer Model : In a study assessing the effects on MCF7 cells, the compound demonstrated an IC50 value of 3.79 µM, indicating potent anti-cancer activity.
  • NCI-H460 Lung Cancer Model : Another study showed that at concentrations up to 42.30 µM, the compound effectively inhibited cell growth in NCI-H460 lung cancer cells.
  • Anti-inflammatory Applications : Research has indicated that the compound may also reduce inflammatory markers in vitro, suggesting broader therapeutic potential beyond oncology.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound enhances its biological activity compared to other pyrazolo derivatives. For instance:

Compound Name Structural Features Biological Activity
Pyrazolo[3,4-d]pyrimidineBasic scaffold similar to targetDiverse pharmacological properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazole moiety; potential kinase inhibitorSimilar anti-cancer properties

The incorporation of both 2-chlorophenyl and 2-methylphenyl groups significantly enhances binding affinity and specificity towards molecular targets.

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